Thermodynamic Equilibrium Distribution: The 1,2,4-Isomer is the Minor Component (~14 mol%)
At thermodynamic equilibrium, 1,2,4-triisopropylbenzene constitutes only ~12–18 mol% of the total triisopropylbenzene mixture, whereas the 1,3,5-isomer dominates at ~82–88 mol% [1]. Experimental equilibration of a mixture initially rich in 1,2,4-TIPB (~63 mol%) yielded an equilibrium composition of approximately 14 mol% 1,2,4-TIPB and 86 mol% 1,3,5-TIPB [2]. DFT calculations at the B3PW91/6-311++G** level confirmed this distribution, with the 1,2,4-isomer exhibiting a Gibbs free energy ~3–4 kJ/mol higher than the 1,3,5-isomer [3].
| Evidence Dimension | Thermodynamic equilibrium mole fraction |
|---|---|
| Target Compound Data | 12–18 mol% (experimental); ~14 mol% from specific equilibration run |
| Comparator Or Baseline | 1,3,5-Triisopropylbenzene: 82–88 mol% (experimental); ~86 mol% from specific equilibration run |
| Quantified Difference | 1,3,5-isomer is favored by a factor of ~5–7× over the 1,2,4-isomer; ΔG difference ≈ 3–4 kJ/mol |
| Conditions | Equilibration experiments with AlCl₃ or zeolite catalysts at 80–150 °C; DFT at B3PW91/6-311++G** level |
Why This Matters
The 1,2,4-isomer is the thermodynamically disfavored component, meaning it cannot be obtained in high purity from equilibrium mixtures without specialized separation, impacting procurement cost and availability.
- [1] Ostrowski, S., Bujnowski, Z., Oracz, P., Brzozowski, R., & Dobrowolski, J. C. (2009). Equilibrium mixture of the triisopropylbenzenes: A combined experimental and DFT study. Catalysis Communications, 10(12), 1595-1598. View Source
- [2] Ostrowski, S., et al. (2009). Experimental equilibration data (Table 1): mixture rich in 1,2,4-TIPB (~63 mol%) equilibrated to 14 mol% 1,2,4-TIPB and 86 mol% 1,3,5-TIPB. View Source
- [3] Ostrowski, S., et al. (2009). DFT-calculated Gibbs free energies (Table 2). View Source
